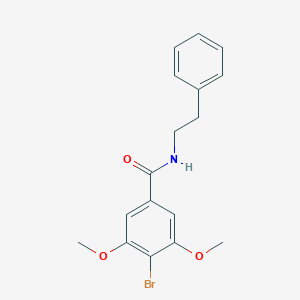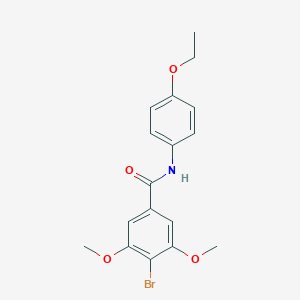
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide, also known as DMNTB, is a compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNTB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is not fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cellular processes such as proliferation and differentiation. This compound has been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its potent biological activity, which makes it a promising compound for further research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
将来の方向性
There are several future directions for research on 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. One area of research could focus on the development of new drugs that are based on the structure of this compound. Another area of research could focus on the study of the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Additionally, research could be conducted to improve the solubility of this compound in water, which could make it easier to work with in laboratory settings.
合成法
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzoyl chloride and 3,3-dimethylbutanoyl chloride with ammonia. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research applications, including as a ligand for the study of protein-ligand interactions. It has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs. This compound has been found to exhibit potent biological activity, making it a promising compound for further research.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15(4,5)6/h7-8H,9H2,1-6H3,(H,16,17) |
InChIキー |
XMYPUCFSQPCDMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
